N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
Overview
Description
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a cyclopentyl group, a furan ring, and a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine typically involves the reaction of cyclopentylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the electrophilic carbon of the 2-furylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the amine groups.
Scientific Research Applications
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-(2-thienylmethyl)propane-1,3-diamine
- N-cyclopentyl-N-(2-pyridylmethyl)propane-1,3-diamine
- N-cyclopentyl-N-(2-benzylmethyl)propane-1,3-diamine
Uniqueness
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the molecule
Properties
IUPAC Name |
N'-cyclopentyl-N'-(furan-2-ylmethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-8-4-9-15(12-5-1-2-6-12)11-13-7-3-10-16-13/h3,7,10,12H,1-2,4-6,8-9,11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLUAFKAADLDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCCN)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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